![molecular formula C13H7N3O5S B2431261 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole CAS No. 18917-16-3](/img/structure/B2431261.png)
2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole
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Overview
Description
“2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole” is a compound that belongs to the benzoxazole family . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazoles, including “2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole”, can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . A variety of well-organized synthetic methodologies for benzoxazole have been summarized .Molecular Structure Analysis
The molecular structure of “2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole” is complex. It contains a benzoxazole ring, which is a bicyclic planar molecule . The compound also contains a 2,4-dinitrophenyl group and a sulfanyl group .Chemical Reactions Analysis
Benzoxazoles can undergo a variety of chemical reactions. For instance, cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives .Scientific Research Applications
Synthetic Organic Chemistry
Benzoxazole, a resourceful and important member of the heteroarenes, connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Antimicrobial Activity
The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities. One of these activities is antimicrobial activity .
Antifungal Activity
Another biological activity of benzoxazole derivatives is antifungal activity . For instance, a series of new sulfone compounds containing 1,3,4-oxadiazole moieties were synthesized and exhibited good antifungal activities against eight kinds of plant pathogenic fungi .
Anti-cancer Activity
Benzoxazole derivatives also exhibit anti-cancer activity . This makes them a potential candidate for cancer treatment research.
Anti-inflammatory Effects
Benzoxazole derivatives have been found to exhibit anti-inflammatory effects . This suggests their potential use in the treatment of inflammatory diseases.
Industrial Applications
In addition to their medicinal and pharmaceutical applications, benzoxazole derivatives also have industrial applications. They are used in the synthesis of various compounds in the chemical industry .
Future Directions
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Benzoxazole derivatives are known to affect various pathways, leading to their downstream effects .
Result of Action
Benzoxazole derivatives are known for their broad range of biological activities .
Action Environment
Such factors can significantly impact the action of benzoxazole derivatives .
properties
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O5S/c17-15(18)8-5-6-12(10(7-8)16(19)20)22-13-14-9-3-1-2-4-11(9)21-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSFUCNKKOYZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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